![molecular formula C6H13ClN4 B1436456 [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride CAS No. 1971106-63-4](/img/structure/B1436456.png)
[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
Overview
Description
The compound “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is a derivative of 1H-1,2,3-triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry . A new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed, which involves several synthetic protocols .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole derivatives can be analyzed using various spectroscopic techniques such as infrared, liquid chromatography-mass spectrometry, and nuclear magnetic resonance . The exact structure of “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper(I) ions . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole derivatives can be analyzed using various techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Applications
1,2,3-Triazoles have been demonstrated to be effective as antibacterial and antifungal agents. They can be incorporated into various compounds to enhance their antimicrobial efficacy .
Cancer Research
Compounds containing 1,2,3-triazole structures have shown potential in cancer research, particularly in antiproliferative activities against various cancer cell lines .
Drug Discovery
The unique structure of 1,2,3-triazoles makes them valuable in drug discovery for creating new therapeutic agents with potential applications in treating a wide range of diseases .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry due to their stability and ability to form polymers with unique properties .
Supramolecular Chemistry
These compounds play a role in supramolecular chemistry where they can be used to create complex structures with specific functions .
Bioconjugation and Chemical Biology
1,2,3-Triazoles are useful in bioconjugation techniques for attaching various molecules together in chemical biology research .
Fluorescent Imaging
They are also used in fluorescent imaging applications due to their ability to be tagged with fluorescent markers for visualization in biological systems .
Materials Science
In materials science, 1,2,3-triazoles contribute to the development of new materials with desired properties for various applications .
Mechanism of Action
Target of Action
Similar compounds such as 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It’s worth noting that similar compounds, such as polytriazolylamine ligands, have been reported to stabilize cu (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Similar compounds, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body by participating in the reversible conversion of carbon dioxide and water into bicarbonate and protons .
Result of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .
Action Environment
Similar compounds, such as polytriazolylamine ligands, have been reported to stabilize cu (i) ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
The safety and hazards associated with 1H-1,2,3-triazole derivatives depend on their specific structures and uses. Some triazole derivatives have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as candidate drugs in the treatment of some diseases .
Future Directions
The future directions in the research of 1H-1,2,3-triazole derivatives involve the development of new synthetic routes and the exploration of their biological activities . They are promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines .
properties
IUPAC Name |
1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVCYGTIBUUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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